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Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853

Spectroscopic Profile of 3,4,5-Tribromoaniline: A
Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for
3,4,5-Tribromoaniline (CAS No. 609-16-5), a crucial intermediate in the synthesis of a wide
array of complex organic molecules. This document is intended for researchers, scientists, and
professionals in drug development and materials science, offering detailed spectroscopic data
and experimental protocols to support research and development activities.

Introduction

3,4,5-Tribromoaniline is an aromatic amine whose structure is characterized by a benzene
ring substituted with an amino group and three bromine atoms. This substitution pattern leads
to a high degree of molecular symmetry, which simplifies its spectroscopic signatures.
Understanding the *H NMR, 3C NMR, IR, and Mass Spectrometry data is fundamental for its
identification, purity assessment, and utilization in synthetic chemistry.

Spectroscopic Data

The following sections present the key spectroscopic data for 3,4,5-Tribromoaniline in a
tabulated format for clarity and ease of comparison.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 3,4,5-Tribromoaniline is notably simple due to the molecule's C2v

symmetry. This results in chemical equivalence of the two aromatic protons and the two amine

protons.[1]

Chemical Shift

Proton Type
() ppm

Multiplicity

Integration Notes

Aromatic C-H (H-
2, H-6)

~6.90 Singlet

The two aromatic
protons are

2H _
chemically

equivalent.[1]

Amine N-H ~3.76 Broad Singlet

The broadness is
characteristic of
amine protons
and can be
attributed to
2H guadrupole
broadening from
the nitrogen
atom and
chemical

exchange.[1]

Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Consistent with the molecular symmetry, the proton-decoupled 3C NMR spectrum of 3,4,5-

Tribromoaniline displays only three distinct signals for the six aromatic carbons.
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Predicted Chemical Shift (d)
Carbon Type Notes

ppm

Carbon atom directly attached
C-1 (C-NH2) ~145 to the electron-donating amino

group.

The two equivalent carbons
C-2, C-6 (C-H) ~118 _
bearing hydrogen atoms.

The three equivalent carbons
C-3, C-4, C-5 (C-Br) ~110 bonded to the electronegative
bromine atoms.

Note: The chemical shifts are predicted values based on typical substituent effects on aromatic
rings. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of 3,4,5-Tribromoaniline exhibits characteristic absorption bands
corresponding to its primary functional groups.
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Frequency Range

Vibrational Mode Intensity Notes
(cm~)
N-H Stretch Primary amines
(asymmetric & 3300 - 3500 Medium typically show two
symmetric) bands in this region.
Characteristic of C-H
Aromatic C-H Stretch 3000 - 3100 Medium to Weak bonds on an aromatic
ring.
) ) Multiple bands are
Aromatic C=C Ring ) o
1400 - 1600 Medium to Strong expected in this
Stretch )
region.
Indicates the bond
) between the aromatic
C-N Stretch (aromatic) 1250 - 1335 Strong ) _
ring and the nitrogen
atom.
Appears in the far-
C-Br Stretch <700 Strong

infrared region.

Mass Spectrometry (MS)

The mass spectrum of 3,4,5-Tribromoaniline is distinguished by a characteristic isotopic

pattern due to the presence of three bromine atoms. Natural bromine has two major isotopes,
79Br (~50.7%) and &Br (~49.3%).
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Parameter

Value / Description

Molecular Weight

329.81 g/mol

Molecular lon Peak Cluster

A cluster of peaks at m/z corresponding to
[CeH47°BrsN]*, [CeH47°Br281BrN]*,
[CeH47°Br81Brz2N]*, and [CeH481BraN]*.

Isotopic Pattern

The molecular ion appears as a cluster of four
main peaks (M, M+2, M+4, M+6) with an

approximate intensity ratio of 1:3:3:1.

Major Fragmentation

Loss of a bromine atom (M-79/81) is a common
fragmentation pathway for brominated aromatic

compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:

[¢]

o

o

referencing (6 = 0.00 ppm).

[¢]

o Data Acquisition:

Accurately weigh approximately 5-10 mg of 3,4,5-Tribromoaniline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

o Insert the sample tube into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.
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o Shim the magnetic field to achieve optimal homogeneity.

o For 'H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to
obtain a good signal-to-noise ratio.

o For 13C NMR, a larger number of scans will be required due to the low natural abundance
of the 13C isotope.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for obtaining the IR spectrum of
a solid compound like 3,4,5-Tribromoaniline.

e Sample Preparation:

o Place a small amount (a few milligrams) of 3,4,5-Tribromoaniline into a small vial or test
tube.

o Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve
the solid completely.

o Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate
(e.g., KBr or NacCl).

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.

» Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum.
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o The resulting spectrum should be plotted as percent transmittance versus wavenumber

(cm™2).

Mass Spectrometry (MS)

Electron lonization (EI) is a common technique for the mass analysis of relatively small, volatile

organic molecules.
e Sample Introduction:

o Introduce a small amount of the 3,4,5-Tribromoaniline sample into the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
gas chromatography (GC-MS).

o The sample is vaporized in the ion source.
 lonization and Analysis:

o The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a radical cation

(molecular ion, M*e).
o The molecular ions and any fragment ions formed are accelerated into the mass analyzer.
o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of 3,4,5-Tribromoaniline can be
visualized as follows:
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Caption: General workflow for the spectroscopic analysis of 3,4,5-Tribromoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1304853?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304853?utm_src=pdf-body
https://www.benchchem.com/product/b1304853?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1304853
https://www.benchchem.com/product/b1304853#spectroscopic-data-of-3-4-5-tribromoaniline-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b1304853#spectroscopic-data-of-3-4-5-tribromoaniline-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b1304853#spectroscopic-data-of-3-4-5-tribromoaniline-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b1304853#spectroscopic-data-of-3-4-5-tribromoaniline-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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